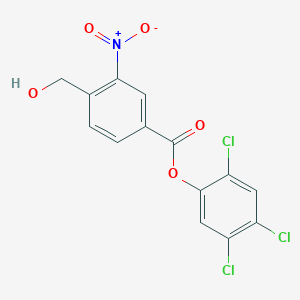![molecular formula C9H19Cl2NO2S B14266250 N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride CAS No. 133735-24-7](/img/structure/B14266250.png)
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride is a chemical compound with a complex structure that includes both chlorosulfinyl and methaniminium groups
準備方法
The synthesis of N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride typically involves the reaction of dibutylamine with chlorosulfonyl isocyanate. The reaction conditions often require an inert atmosphere and the use of solvents such as chlorocarbons or acetonitrile to ensure the stability of the intermediate products . Industrial production methods may involve large-scale reactions with careful control of temperature and pressure to optimize yield and purity.
化学反応の分析
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfinyl group to a sulfinyl group.
Substitution: Nucleophilic substitution reactions are common, where the chlorosulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions, are commonly used.
科学的研究の応用
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical research for modifying proteins and other biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride involves its interaction with nucleophiles and electrophiles. The chlorosulfinyl group is highly electrophilic, making it reactive towards nucleophiles, while the methaniminium group can participate in various organic transformations. These interactions lead to the formation of stable products through pathways involving nucleophilic attack and subsequent rearrangements .
類似化合物との比較
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride can be compared with similar compounds such as chlorosulfonyl isocyanate and dibutyltin dichloride:
Chlorosulfonyl isocyanate: Similar in reactivity but differs in its applications and the types of products formed.
Dibutyltin dichloride: Used in different industrial applications, particularly in the production of organotin compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biochemical research, and industrial production.
特性
CAS番号 |
133735-24-7 |
|---|---|
分子式 |
C9H19Cl2NO2S |
分子量 |
276.22 g/mol |
IUPAC名 |
dibutyl(chlorosulfinyloxymethylidene)azanium;chloride |
InChI |
InChI=1S/C9H19ClNO2S.ClH/c1-3-5-7-11(8-6-4-2)9-13-14(10)12;/h9H,3-8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZPFIVIYHCWSKIF-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](=COS(=O)Cl)CCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
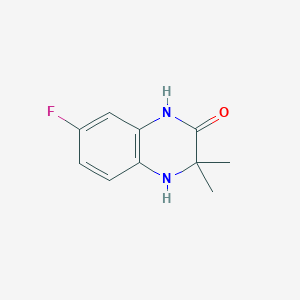
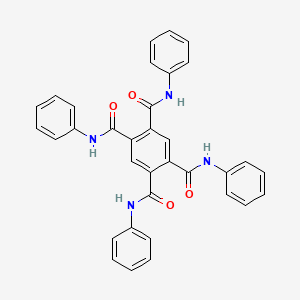
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
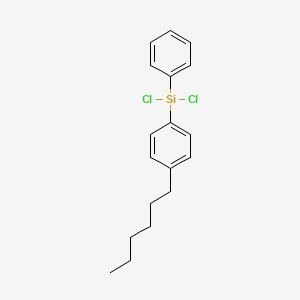
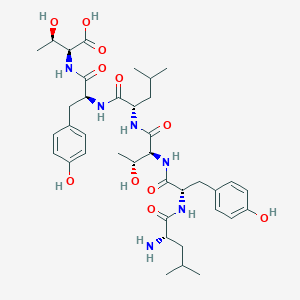
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)
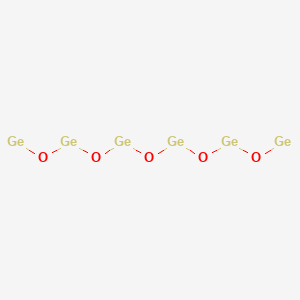
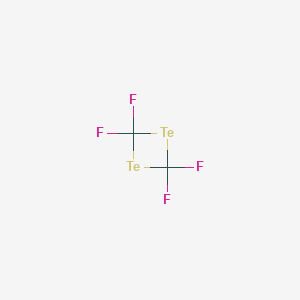
![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
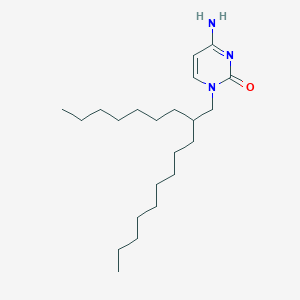
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
